2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a pyrimidoindole derivative characterized by a central pyrimido[5,4-b]indole scaffold substituted with a 4-chlorophenyl group at position 3, a thioacetamide linker at position 2, and a furan-2-ylmethyl moiety attached to the acetamide nitrogen. The 4-chlorophenyl group enhances lipophilicity, while the furan ring introduces polarity and hydrogen-bonding capacity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c24-14-7-9-15(10-8-14)28-22(30)21-20(17-5-1-2-6-18(17)26-21)27-23(28)32-13-19(29)25-12-16-4-3-11-31-16/h1-11,26H,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKFKLKFBUJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 465.91 g/mol. Its structure includes a pyrimido[5,4-b]indole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and related compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular:
- In vitro studies demonstrated that pyrimidine derivatives can effectively inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often reported in the range of 60–100 µM for effective compounds .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Pyrimidine Derivative A | S. aureus | 66 |
| Pyrimidine Derivative B | E. coli | 80 |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies have shown that indole and pyrimidine derivatives can induce apoptosis in various cancer cell lines:
- Case Study : A related compound demonstrated significant cytotoxic effects against HeLa cells with an IC50 value of 25 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative C | HeLa | 25 |
| Indole Derivative D | MCF-7 | 30 |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds similar to this compound may interfere with DNA replication processes in bacteria and cancer cells.
- Enzyme Inhibition : The presence of specific functional groups allows these compounds to act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine and indole rings. For example:
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds containing similar structural motifs have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial for developing therapeutics aimed at conditions characterized by chronic inflammation, including rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that this compound can exhibit antimicrobial properties against various bacterial strains. The presence of the furan ring is often associated with increased activity against Gram-positive bacteria, while the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Case Studies
Several case studies highlight the applications of compounds structurally related to this compound:
- Cancer Treatment : A study demonstrated that a similar compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
- Inflammatory Disorders : In animal models of colitis, administration of related compounds resulted in decreased levels of inflammatory markers and improved histological scores compared to controls .
- Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Comparable Compounds
Preparation Methods
Cyclocondensation Approaches
The pyrimido[5,4-b]indole scaffold is typically constructed via cyclocondensation reactions. A seminal method from Organic Letters employs base-promoted tandem cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines under transition-metal-free conditions. This strategy facilitates simultaneous formation of two nitrogen-containing rings through sequential C–N bond formations.
Reaction Conditions
- Base : K$$2$$CO$$3$$ (2.5 equiv)
- Solvent : DMSO, 110°C, 12 hours
- Yield : 68–82% (depending on substituents)
Alternative Route via Halogenated Intermediates
A patent-pending method utilizes ortho-halogenated N-phenylpyrimidin-4-amines as precursors. Bromination at the indole C5 position followed by Ullmann-type coupling with thiourea derivatives achieves the thioether linkage in 74% yield.
Introduction of the 4-Chlorophenyl Group
Direct Electrophilic Substitution
Chlorination of the pyrimidoindole core using Cl$$2$$/FeCl$$3$$ in dichloromethane provides regioselective para-substitution. However, competing ortho/meta products necessitate careful chromatographic separation (silica gel, hexane:EtOAc 3:1).
Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed cross-coupling between 2-bromo-pyrimidoindole and 4-chlorophenylboronic acid is preferred:
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : Cs$$2$$CO$$3$$, dioxane/H$$_2$$O (4:1)
- Yield : 89%
Thioacetamide Linkage Formation
Thiolation of Pyrimidoindole
The critical C–S bond is established via nucleophilic displacement using potassium thioacetate under phase-transfer conditions:
Optimized Protocol
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-pyrimidoindole |
| Thiolating Agent | KSAc (1.2 equiv) |
| Catalyst | TBAB (0.1 equiv) |
| Solvent | DMF, 80°C |
| Time | 6 hours |
| Yield | 78% |
Alternative Microwave-Assisted Method
A microwave-enhanced approach reduces reaction time from hours to minutes:
- Power : 700 W
- Solvent : Ethanol
- Time : 3 minutes (20-second intervals)
- Yield : 82%
Coupling with N-(Furan-2-ylmethyl)acetamide
Amide Bond Formation
The final step employs EDCl/HOBt-mediated coupling between the thioacetic acid derivative and furfurylamine:
Procedure
- Activate thiocarboxylic acid with EDCl (1.5 equiv) and HOBt (1.0 equiv) in DCM (0°C, 30 min)
- Add furfurylamine (1.2 equiv), stir at RT for 12 hours
- Purify via flash chromatography (SiO$$_2$$, gradient elution)
- Isolated Yield : 85%
One-Pot Tandem Synthesis
An innovative one-pot method combines thiolation and amidation without isolating intermediates:
- Reagents : Thioacetic acid, furfurylamine, DCC
- Solvent : THF, reflux
- Yield : 76%
Purification and Characterization
Recrystallization Techniques
Chromatographic Methods
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane:EtOAc (2:1) | >98% |
| Prep-HPLC | C18 column, MeCN/H$$_2$$O | 99.5% |
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.42 (s, 1H, indole NH), 7.89–7.21 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan)
- HRMS : [M+H]$$^+$$ calcd for C$${23}$$H$${18}$$ClN$$4$$O$$3$$S: 481.0832; found: 481.0835
Industrial Scalability Considerations
Cost-Effective Modifications
Waste Mitigation Strategies
- Recover DMF via vacuum distillation (85% efficiency)
- Neutralize acidic byproducts with CaCO$$_3$$ before disposal
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
